4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
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Overview
Description
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes. It features a benzaldehyde moiety substituted with a pyridin-3-yloxy group and another pyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridin-3-ol with a suitable halogenated pyridine derivative under basic conditions to form the pyridin-3-yloxy intermediate.
Coupling with Benzaldehyde: The intermediate is then coupled with benzaldehyde under conditions that promote the formation of the desired aldehyde product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyridinyl)benzaldehyde: Similar structure but with a different substitution pattern.
4-(3-Pyridinyl)benzaldehyde: Similar structure but with a different substitution pattern.
4-(2-Pyridinyl)benzaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to the presence of both a pyridin-3-yloxy group and a pyridin-3-yl group, which can impart distinct electronic and steric properties.
Biological Activity
4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. Its unique arrangement of functional groups, particularly the pyridine and benzaldehyde moieties, suggests diverse interactions with biological targets.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 918138-43-9 |
Molecular Formula | C17H12N2O2 |
Molecular Weight | 276.29 g/mol |
IUPAC Name | This compound |
InChI Key | IBUSJLBOMSDTQK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves:
- Formation of Pyridine Ether Linkage : Achieved through nucleophilic aromatic substitution.
- Introduction of Benzaldehyde Group : Utilized via formylation reactions like the Vilsmeier-Haack reaction.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Studies have demonstrated that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, pyridine-containing structures have been shown to exhibit significant activity against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the inhibition of critical enzymes and pathways associated with tumor growth.
Antibacterial and Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their antibacterial properties. For example, certain pyridine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The anti-inflammatory potential is linked to the modulation of inflammatory pathways and cytokine release.
Case Studies and Research Findings
- Study on Bcr-Abl Inhibition : A related study focused on pyridine derivatives showed promising results in inhibiting the Bcr-Abl fusion protein, which is crucial in certain leukemias. This suggests potential applications in targeted cancer therapies .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies indicated strong binding affinities to proteins involved in cancer progression .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes, altering their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparative studies highlight the unique efficacy of this compound against other pyridine derivatives:
Compound Name | Anticancer Activity | Antibacterial Activity |
---|---|---|
4-{5-[Pyridin(2/4)-yl)oxy]pyridin(2/4)-yl}benzaldehyde | Moderate | Low |
4-{5-[Pyridin(3)-yl)oxy]pyridin(3)-yl}benzaldehyde | High | Moderate |
Properties
CAS No. |
918138-43-9 |
---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-12-13-3-5-14(6-4-13)15-8-17(11-19-9-15)21-16-2-1-7-18-10-16/h1-12H |
InChI Key |
LQDFWHABNUEBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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